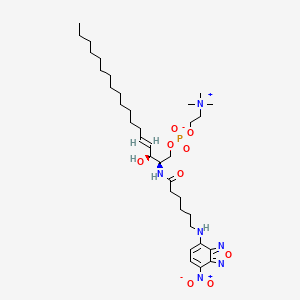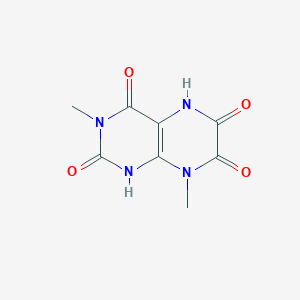
Tetrasodium 3,3'-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) is a complex organic compound primarily used as a dye. It is known for its vibrant color and stability, making it suitable for various applications in the chemical and biological fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) involves multiple steps. The process typically starts with the diazotization of 1-amino-8-hydroxy-3,6-disulphonatonaphthalene, followed by coupling with 4,1-phenyleneazo compounds.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reaction time, are meticulously controlled to optimize the production process .
化学反応の分析
Types of Reactions
Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the compound.
Reduction: Reduction reactions can break down the azo bonds, leading to the formation of simpler aromatic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various aromatic compounds, which can be further utilized in different chemical processes .
科学的研究の応用
Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological specimens.
Medicine: Utilized in diagnostic assays and as a marker in various medical tests.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored materials.
作用機序
The compound exerts its effects primarily through its ability to bind to specific molecular targets. The azo groups in the compound can interact with various substrates, leading to changes in color that are useful in analytical and diagnostic applications. The pathways involved often include complexation with metal ions and interactions with biological macromolecules .
類似化合物との比較
Similar Compounds
- Tetrasodium 3,3’-[(3,3’-dimethyl-4,4’-biphenyldiyl)di-2,1-diazenediyl]bis(5-amino-4-hydroxy-2,7-naphthalenedisulfonate)
- 4,4’-Bis[7-(1-amino-8-hydroxy-2,4-disulfo)-naphthylazo]-3,3’-bitolyl tetrasodium salt
Uniqueness
Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) is unique due to its specific structural features, which provide excellent stability and vibrant color properties. These characteristics make it particularly valuable in applications requiring high-performance dyes .
特性
CAS番号 |
83846-57-5 |
|---|---|
分子式 |
C36H21N9Na4O13S2 |
分子量 |
943.7 g/mol |
IUPAC名 |
tetrasodium;5-[[4-[[8-amino-7-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]diazenyl]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C36H25N9O13S2.4Na/c37-31-30-17(13-28(59(53,54)55)32(31)44-40-20-5-1-18(2-6-20)38-42-22-9-11-26(46)24(15-22)35(49)50)14-29(60(56,57)58)33(34(30)48)45-41-21-7-3-19(4-8-21)39-43-23-10-12-27(47)25(16-23)36(51)52;;;;/h1-16,46-48H,37H2,(H,49,50)(H,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4 |
InChIキー |
REOKHXKWHMCABB-UHFFFAOYSA-J |
正規SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


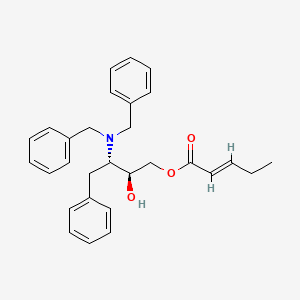
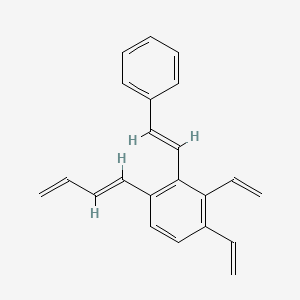
![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)
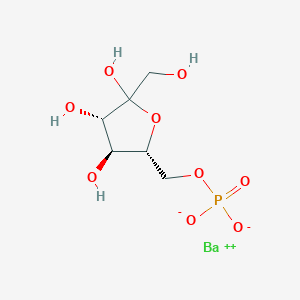
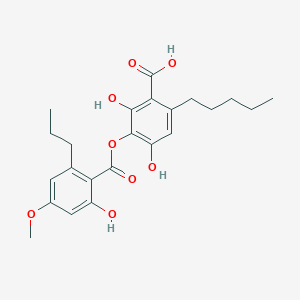

![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)
